7-Chloro-1-methyl-5-phenyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

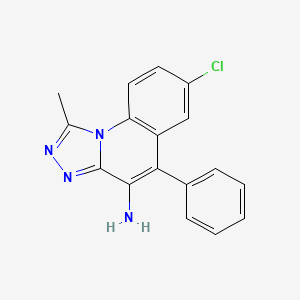

7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-10-20-21-17-16(19)15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)17/h2-9H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCOFCPJYLEACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196331 | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448950-89-8 | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448950898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-1-METHYL-5-PHENYL(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6K8F234S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-chloro-1-methyl-5-phenyl- synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam)

Introduction

This compound1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly known as Diazepam, is a seminal molecule in the benzodiazepine class of psychoactive drugs.[1] First synthesized by Leo Sternbach and marketed as Valium in 1963, its core chemical structure, featuring a fusion of a benzene ring and a diazepine ring, gives rise to its significant anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1][2] These effects are primarily mediated by the potentiation of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain.[3]

This guide provides a comprehensive overview for researchers and drug development professionals on a classical, two-step synthesis of Diazepam and the subsequent analytical methodologies required for its structural confirmation and purity assessment. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the underlying chemical principles.

Part 1: Synthesis of Diazepam

The synthesis of Diazepam can be approached through various pathways.[4][5][6] A well-established and illustrative method involves a two-step process starting from 2-amino-5-chlorobenzophenone. This route first builds the core benzodiazepine ring system, followed by a crucial N-methylation step to yield the final active pharmaceutical ingredient (API).[7]

Step 1: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordiazepam)

The initial step is a condensation reaction between 2-amino-5-chlorobenzophenone and a glycine equivalent to form the seven-membered diazepine ring.[7][8]

Causality Behind Experimental Choices:

-

Reactants: 2-amino-5-chlorobenzophenone provides the foundational benzophenone structure, while glycine ethyl ester hydrochloride serves as the two-carbon and nitrogen source needed to form the lactam ring.

-

Solvent and Base: Pyridine is an ideal choice as it functions as both a high-boiling point solvent, allowing the reaction to proceed at an elevated temperature, and as a base to neutralize the HCl released from the glycine ester hydrochloride, driving the reaction forward.[8]

-

Temperature: Refluxing is necessary to provide sufficient activation energy for the condensation and subsequent cyclization to occur.

Experimental Protocol:

-

To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in dry pyridine, add glycine ethyl ester hydrochloride (2 equivalents).[8]

-

Heat the reaction mixture to reflux (approximately 120°C) and maintain for 18-24 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).[2]

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the pyridine.[2]

-

To the resulting residue, add water and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.[2]

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid via column chromatography on silica gel or by recrystallization to obtain pure 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordiazepam), the direct precursor to Diazepam.[2]

Step 2: N-Methylation to Yield Diazepam

The final step involves the methylation of the amide nitrogen at the N-1 position of the benzodiazepine ring.

Causality Behind Experimental Choices:

-

Base: A strong base like sodium ethoxide or sodium hydride is required to deprotonate the N-1 amide, which is acidic but not sufficiently nucleophilic on its own. This deprotonation generates a highly nucleophilic anion.

-

Methylating Agent: Dimethyl sulfate or methyl iodide are effective methylating agents. Dimethyl sulfate is often used in industrial settings.[7]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a combination of solvents like toluene and methanol can be used to dissolve the reactants and facilitate the SN2 reaction.[5]

Experimental Protocol:

-

Dissolve the purified Nordiazepam from Step 1 (1 equivalent) in a suitable anhydrous solvent system.

-

Add sodium ethoxide (1.1 equivalents) to the solution and stir until the Nordiazepam is fully deprotonated.

-

Introduce dimethyl sulfate (1.1 equivalents) to the reaction mixture.[7]

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction carefully with water.

-

Extract the Diazepam product into an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Diazepam can be purified by recrystallization to yield a high-purity crystalline solid.[5]

Visualization of the Synthesis Workflow

Caption: A classical two-step synthesis route to Diazepam.

Part 2: Characterization and Analytical Verification

A rigorous analytical workflow is essential to confirm the molecular structure of the synthesized product and to determine its purity. This involves a suite of spectroscopic and chromatographic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for identifying the key functional groups present in the synthesized molecule, thereby confirming the success of the chemical transformations.[9]

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried, purified Diazepam with potassium bromide (KBr) and pressing it into a thin pellet, or by analyzing a thin film of the sample dissolved in a volatile solvent like chloroform.[10]

-

Identify the characteristic absorption bands corresponding to the functional groups in Diazepam.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| ~1685 | C=O Stretch (Amide) | Lactam carbonyl | [11] |

| ~1605 | C=N Stretch (Imine) | Diazepine ring | [11] |

| ~1490 | C=C Stretch | Aromatic Rings | [11] |

| ~700-850 | C-Cl Stretch | Chloro-substituent | [2][11] |

| ~3000-3100 | C-H Stretch | Aromatic C-H | [2] |

| ~2900-3000 | C-H Stretch | Aliphatic C-H (N-CH₃, CH₂) | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Experimental Protocol:

-

Dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent, typically deuterated chloroform (CDCl₃).[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected Data (¹H NMR in CDCl₃): Data is representative and may vary slightly based on experimental conditions.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~3.4 | Singlet | 3H | N-CH₃ | [2] |

| ~3.8, 4.8 | Doublet of d. | 2H | -CH₂- (Methylene) | [2] |

| ~7.3-7.6 | Multiplet | 8H | Aromatic Protons | [2] |

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which serves as a molecular fingerprint. Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed.[13]

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[14]

-

Acquire the full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain a characteristic fragmentation pattern.

Expected Data:

| m/z (Mass-to-Charge Ratio) | Ion Description | Reference(s) |

| 285.2 | [M+H]⁺ (Protonated Molecular Ion for C₁₆H₁₃ClN₂O) | [2][14] |

| 193.1 | Major Fragment Ion from MS/MS of 285.2 | [14] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the final compound and for quantifying it. A reverse-phase HPLC method is standard for a molecule like Diazepam.[15]

Experimental Protocol:

-

Prepare a standard stock solution of Diazepam of known concentration in the mobile phase. Prepare a solution of the synthesized sample as well.

-

Set up an HPLC system with a C18 or similar reverse-phase column.[3][14]

-

Use an isocratic mobile phase, such as a mixture of acetonitrile and water or methanol and water.[3][15]

-

Set the flow rate (e.g., 0.4-1.0 mL/min) and the UV detector to a wavelength where Diazepam has strong absorbance, such as 240 nm.[3]

-

Inject the sample and record the chromatogram.

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Expected Data:

-

Retention Time: A single, sharp peak at a specific retention time (e.g., 2.32 min under specific conditions) corresponding to Diazepam.[14]

-

Purity: The area of the Diazepam peak should be >98% for a highly pure sample.[5]

Visualization of the Analytical Workflow

Caption: A comprehensive analytical workflow for product verification.

Conclusion

The synthesis and characterization of this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one is a well-defined process that serves as an excellent case study in pharmaceutical development. The synthetic route, while classic, robustly demonstrates fundamental organic reactions such as condensation, cyclization, and substitution. The subsequent analytical verification, employing a multi-technique approach, is critical for ensuring the identity, structural integrity, and purity of the final compound. This integrated methodology provides a self-validating system, which is the cornerstone of producing safe and effective active pharmaceutical ingredients.

References

-

Synthesis of diazepam[5] 1: 2-amino-5-chlorobenzophenone; 2: glycine ethyl ester; 3. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of Diazepam. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

-

HPLC Determination of Diazepam on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

-

HPLC Method for Determination of Diazepam Injection. (n.d.). Marcel Dekker, Inc. Retrieved January 16, 2026, from [Link]

-

FTIR spectrum of Diazepam. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 16, 2026, from [Link]

- US3692776A - Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one. (n.d.). Google Patents.

-

Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. (2008). Analytica Chimica Acta. Retrieved January 16, 2026, from [Link]

-

Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

-

Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. (2014). Archives of Pharmacal Research. Retrieved January 16, 2026, from [Link]

-

Benzodiazepines; Diazepam. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

-

FTIR spectra of the diazepam, diazepam stored in infusion bag during 24... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

HPLC Analysis of Diazepam and Metabolites. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]

-

Diazepam. (n.d.). PubChem, National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mass spectra of diazepam and its deuterated analogs (diazepam-d 3 ,-d 5 ). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

New Synthesis of Diazepam. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

Experimental and theoretical investigation of spectroscopic properties of diazepam. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- RU2687556C1 - Method of producing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one. (n.d.). Google Patents.

-

[Determination of diazepam and its metabolites in serum by the use of liquid chromatography-mass spectrometry method]. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Analysis of the Distribution of Energy Barriers in Amorphous Diazepam on the Basis of Computationally Supported NMR Relaxation Data. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

- US3996209A - Process for preparing benzodiazepines. (n.d.). Google Patents.

-

Diazepam. (n.d.). NIST WebBook, National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

Diazepam. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

Name DIAZEPAM Structure Systematic name this compound1,3-dihydro-2H- 1,4-benzodiazepin-2-one... (n.d.). E-learning. Retrieved January 16, 2026, from [Link]

-

Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

-

Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. (2017). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione. (n.d.). Molbase. Retrieved January 16, 2026, from [Link]

-

This compound3H-1,4-benzodiazepin-2-one. (n.d.). PubChem, National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-hydroxy-1-methyl-5-phenyl-, trichloroacetate. (n.d.). PubChem, National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Redetermination of the structure of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2(3H)-one, C16H13ClN2O. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Benzodiazepines; Diazepam | PPTX [slideshare.net]

- 2. jocpr.com [jocpr.com]

- 3. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. US3692776A - Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one - Google Patents [patents.google.com]

- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 6. RU2687556C1 - Method of producing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scite.ai [scite.ai]

- 10. Quality control Fourier transform infrared determination of diazepam in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [Determination of diazepam and its metabolites in serum by the use of liquid chromatography-mass spectrometry method]. | Semantic Scholar [semanticscholar.org]

- 14. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

mechanism of action of 7-chloro-1-methyl-5-phenyl- derivatives

An In-depth Technical Guide to the Mechanism of Action of 7-Chloro-1-methyl-5-phenyl- Derivatives

Introduction: A Keystone in Neuropharmacology

The class of compounds characterized by the 7-chloro-1-methyl-5-phenyl- chemical scaffold represents a cornerstone of modern neuropharmacology. The prototypical molecule of this class is Diazepam, commercially known as Valium, a benchmark drug in the benzodiazepine family.[1][2] These synthetic molecules have profound effects on the central nervous system (CNS), exerting anxiolytic (anti-anxiety), sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[3][4][5] This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the action of these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into their primary molecular target, the intricacies of their modulatory action, and the key experimental methodologies used to validate and characterize their effects.

Part 1: The Primary Molecular Target - The GABA-A Receptor

The therapeutic and physiological effects of 7-chloro-1-methyl-5-phenyl- derivatives are overwhelmingly mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor .[4][6] GABA is the principal inhibitory neurotransmitter in the mammalian CNS, responsible for reducing neuronal excitability and regulating muscle tone.[5] The GABA-A receptor is a pentameric, ligand-gated ion channel that, upon binding GABA, opens a central pore permeable to chloride ions (Cl⁻).[7]

Receptor Structure and Subtype Diversity

GABA-A receptors are heteropentameric complexes assembled from a diverse family of subunits, including α (1–6), β (1–3), and γ (1–3).[6] The specific combination of these subunits dictates the receptor's pharmacological properties, including its sensitivity to benzodiazepines. The most common receptor isoform in the brain consists of two α, two β, and one γ subunit ((αx)₂(βy)₂(γz)).[8][9]

Crucially, for a GABA-A receptor to be sensitive to classical benzodiazepines like Diazepam, it must contain a γ subunit (typically γ2) alongside an α subunit (specifically α1, α2, α3, or α5).[6][10] This structural requirement is fundamental to the mechanism of action, as the benzodiazepine binding site is located at the interface between these specific α and γ subunits.[10][11][12]

Part 2: The Core Mechanism - Positive Allosteric Modulation

7-chloro-1-methyl-5-phenyl- derivatives do not activate the GABA-A receptor directly. Instead, they function as Positive Allosteric Modulators (PAMs) .[6][11][13] This means they bind to a site on the receptor that is distinct from the GABA binding site and, by doing so, enhance the effect of the endogenous ligand, GABA.[11][13]

The Allosteric Binding Site

The benzodiazepine (BZD) binding site is a specific pocket located at the extracellular interface between the α and γ subunits.[10][11] This is physically separate from the GABA binding sites, which are situated at the interfaces between the α and β subunits.[11] By binding to this allosteric site, the benzodiazepine molecule induces a conformational change in the receptor protein.[3][10]

Potentiation of GABAergic Inhibition

The conformational shift induced by benzodiazepine binding increases the affinity of the GABA-A receptor for GABA.[10] This potentiation leads to a crucial change in the channel's gating kinetics: an increase in the frequency of chloride channel opening when GABA is bound.[10][14] It is important to distinguish this from the mechanism of other GABA-A modulators like barbiturates, which increase the duration of channel opening.[10]

The enhanced frequency of channel opening results in a greater influx of negatively charged chloride ions into the neuron.[5][15] This influx causes hyperpolarization of the postsynaptic membrane, making the neuron more resistant to excitatory stimuli and less likely to fire an action potential.[15] Ultimately, this process amplifies the natural inhibitory signal of GABA throughout the CNS, leading to the observed sedative, anxiolytic, and anticonvulsant effects.[1][5]

Part 3: Experimental Methodologies for Mechanistic Elucidation

A robust understanding of this mechanism of action is built upon a foundation of specific, validated experimental protocols. As a senior scientist, the choice of methodology is driven by the need to create a self-validating system, where findings from one technique corroborate those from another.

In Vitro Binding Assays

The initial characterization of a compound's interaction with its target relies on binding assays. These are essential for determining binding affinity and specificity.

-

Protocol: Radioligand Competition Assay

-

Preparation: Homogenize brain tissue (e.g., rat cortex) or use cell lines expressing specific GABA-A receptor subtypes to create a membrane preparation rich in receptors.

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flumazenil, an antagonist) and varying concentrations of the unlabeled test compound (the 7-chloro-1-methyl-5-phenyl- derivative).

-

Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the displacement of the radioligand by the test compound to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity.

-

-

Causality and Interpretation: This assay directly demonstrates that the test compound binds to the benzodiazepine site. A low Ki value indicates high binding affinity. Further assays can be run in the presence of GABA to observe if the agonist enhances the binding of the test compound, confirming its modulatory nature.[16] Immunoassays like ELISA and RIA can also be used for high-throughput screening of these compounds in biological samples.[17][18]

Electrophysiological Studies

Electrophysiology provides a direct functional measure of the compound's effect on ion channel activity. The two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp on cultured neurons are gold-standard techniques.[19][20]

-

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Expression: Inject Xenopus oocytes with cRNA encoding the desired α, β, and γ subunits of the GABA-A receptor. Allow 2-4 days for receptor expression on the oocyte membrane.

-

Clamping: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a fixed value (e.g., -70 mV).

-

GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward chloride current.

-

Compound Application: Co-apply the same concentration of GABA along with the 7-chloro-1-methyl-5-phenyl- derivative.

-

Measurement: Record the change in current. A positive allosteric modulator will cause a significant potentiation of the GABA-evoked current.

-

Analysis: Quantify the potentiation as a percentage increase over the baseline GABA response. This allows for the determination of the compound's efficacy (Emax) and potency (EC₅₀).[21]

-

In Vivo Behavioral Models

To confirm that the molecular mechanism translates to a physiological effect, in vivo animal models are indispensable. The choice of model is tailored to the specific therapeutic property being investigated.

| Therapeutic Property | Animal Model | Principle and Measurement | Reference |

| Anxiolytic | Elevated Plus Maze | Based on the rodent's aversion to open spaces. Anxiolytic compounds increase the time spent in and entries into the open, more aversive arms of the maze. | [22] |

| Anxiolytic | Light-Dark Box | Based on the conflict between the drive to explore and the aversion to brightly lit areas. Anxiolytics increase transitions between compartments and time spent in the light box. | [22] |

| Anticonvulsant | Maximal Electroshock (MES) Test | Induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation. The ability of a compound to prevent the hind-limb tonic extension phase indicates anticonvulsant activity. | [23] |

| Amnesic | Passive Avoidance Test | Measures memory by assessing an animal's latency to enter a dark compartment previously associated with an aversive stimulus (e.g., foot shock). Amnesic compounds reduce this latency. | [24] |

-

Trustworthiness of Protocols: These behavioral assays are considered robust because they have high predictive validity; that is, compounds known to be clinically effective in humans consistently produce the expected effects in these models.[25] Proper controls, including vehicle-treated groups and positive controls (e.g., Diazepam), are critical for validating the results.

Conclusion: An Integrated Mechanistic Picture

The is a classic example of allosteric modulation. By binding to a specific site on the GABA-A receptor, these compounds act as a "dimmer switch," enhancing the efficiency of the brain's primary inhibitory system without directly activating it. This subtle but powerful potentiation of GABAergic neurotransmission underlies their wide-ranging therapeutic applications. The convergence of evidence from in vitro binding, functional electrophysiology, and in vivo behavioral studies provides a comprehensive and validated understanding of this critical class of neuropharmacological agents.

References

-

Diazepam - Wikipedia. Wikipedia. [Link]

-

Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. MDPI. [Link]

-

Animal models of anxiety and benzodiazepine actions. PubMed. [Link]

-

Electrophysiological Actions of Benzodiazepines. PubMed. [Link]

-

Electrophysiology of benzodiazepine receptor ligands: multiple mechanisms and sites of action. PubMed. [Link]

-

Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes. PubMed. [Link]

-

diazepam - ClinPGx. ClinPGx. [Link]

-

What is the mechanism of Diazepam?. Patsnap Synapse. [Link]

-

What is the mechanism of action of Diazepam (Valium)?. Dr.Oracle. [Link]

-

Diazepam | C16H13ClN2O | CID 3016. PubChem - NIH. [Link]

-

Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. NIH. [Link]

-

GABAA receptor - Wikipedia. Wikipedia. [Link]

-

The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. Catalyst University. [Link]

-

The benzodiazepine binding site of GABAA receptors. PubMed. [Link]

-

GABAA receptor positive allosteric modulator - Wikipedia. Wikipedia. [Link]

-

Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Publications. [Link]

-

Animal model studies of benzodiazepine-induced amnesia. PubMed. [Link]

-

Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. PMC - NIH. [Link]

-

GABA Receptor Positive Allosteric Modulators. StatPearls - NCBI Bookshelf. [Link]

-

Electrophysiological aspects of benzodiazepine antagonists, Ro 15-1788 and Ro 15-3505. PMC - NIH. [Link]

-

An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. PubMed. [Link]

-

Full article: Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. [Link]

-

The age of anxiety: role of animal models of anxiolytic action in drug discovery. PMC. [Link]

-

Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. MDPI. [Link]

-

Mechanism of Action. Benzodiazepine Information Coalition. [Link]

-

2-Minute Neuroscience: Benzodiazepines. YouTube. [Link]

-

Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies. PMC - NIH. [Link]

-

Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

-

Synthesis of Novel 7-Substituted-5-phenyl-[1][6][19]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. NIH. [Link]

-

Immunoassay detection of benzodiazepines and benzodiazepine metabolites in blood. PubMed. [Link]

Sources

- 1. Diazepam - Wikipedia [en.wikipedia.org]

- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Diazepam? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. benzoinfo.com [benzoinfo.com]

- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective | MDPI [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. The benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoassay detection of benzodiazepines and benzodiazepine metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Animal model studies of benzodiazepine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

pharmacological profile of 7-chloro-1-methyl-5-phenyl- compounds

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of the 7-chloro-1-methyl-5-phenyl-1,4-benzodiazepine chemical scaffold, the core structure of Diazepam. We delve into the molecular mechanism of action, focusing on the allosteric modulation of the GABA-A receptor. A detailed exploration of the structure-activity relationships (SAR) reveals how chemical modifications to the benzodiazepine core influence pharmacological activity. The guide further examines the complete pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) and presents standardized methodologies for in vitro and in vivo evaluation. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel central nervous system (CNS) therapeutics.

Introduction: The Rise of a CNS Modulator

The discovery of benzodiazepines (BZDs) marked a paradigm shift in the therapeutic management of anxiety, insomnia, and seizure disorders.[1] The first of this class, chlordiazepoxide, was synthesized in 1955, followed by the synthesis of Diazepam (this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one) in 1959.[2][3] Marketed as Valium, Diazepam quickly replaced barbiturates due to a superior safety profile and a broad therapeutic window.[1]

The core chemical structure is a fusion of a benzene ring and a diazepine ring.[4] The 7-chloro-1-methyl-5-phenyl substitution pattern, in particular, has proven to be a highly effective scaffold for achieving potent anxiolytic, sedative, anticonvulsant, and myorelaxant properties.[4][5] This guide will dissect the pharmacological attributes that stem from this specific molecular architecture.

Molecular Mechanism of Action: Enhancing Inhibition

The therapeutic and side effects of 7-chloro-1-methyl-5-phenyl compounds are mediated primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system.[6][7]

The GABA-A Receptor Complex

The GABA-A receptor is a pentameric ligand-gated ion channel, composed of five transmembrane subunits that form a central chloride (Cl-) channel pore.[7][8] While numerous subunit isoforms exist, a common arrangement consists of two alpha (α), two beta (β), and one gamma (γ) subunit.[7] The binding sites for the endogenous ligand, GABA, are located at the interface between the α and β subunits.[7]

Positive Allosteric Modulation

Unlike direct agonists, benzodiazepines do not open the chloride channel on their own. Instead, they bind to a distinct allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits.[6][8] The binding of a 7-chloro-1-methyl-5-phenyl benzodiazepine induces a conformational change in the receptor that increases its affinity for GABA.[9] This potentiation of GABA's effect leads to an increased frequency of chloride channel opening when GABA is bound.[10] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less responsive to excitatory stimuli and producing widespread CNS depression.[6][10]

Caption: Mechanism of Benzodiazepine action on the GABA-A receptor.

Structure-Activity Relationships (SAR)

The pharmacological profile of benzodiazepines is exquisitely sensitive to their chemical structure. Modifications at various positions on the fused ring system can dramatically alter potency, efficacy, and receptor subtype selectivity.

Caption: Core 1,4-Benzodiazepine structure with key positions for SAR.

| Position | Substitution Requirement for Activity | Impact on Pharmacological Profile | Example Compounds |

| C1 | A small alkyl group (e.g., methyl) is optimal but not essential. | Increases lipophilicity and potency. A methyl group is present in Diazepam.[11] Compounds lacking this substitution (e.g., Nordiazepam) are often active metabolites. | Diazepam, Temazepam[11] |

| C2 | A carbonyl group is critical for activity. | This group acts as a hydrogen bond acceptor, essential for binding to the benzodiazepine site on the GABA-A receptor.[2] | All major benzodiazepines |

| C3 | Hydroxylation or lack of substitution. | Hydroxylation generally shortens the duration of action as it provides a site for rapid glucuronidation (e.g., Oxazepam, Temazepam).[12] | Oxazepam, Lorazepam |

| C5 | An aromatic ring (phenyl group) is optimal. | This group is crucial for high-affinity binding.[11] Substitution on this phenyl ring, particularly with electron-withdrawing groups at the ortho position, can increase activity.[11] Para substitution generally decreases activity.[11] | Diazepam, Clonazepam |

| C7 | An electron-withdrawing group is required. | A halogen (e.g., Cl, Br) or a nitro group (NO2) at this position significantly enhances anxiolytic and anticonvulsant activity.[13] | Diazepam (Cl), Clonazepam (NO2) |

Pharmacokinetics: The Journey Through the Body

The clinical utility and dosing regimens of 7-chloro-1-methyl-5-phenyl compounds are dictated by their absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

Diazepam is rapidly and almost completely absorbed following oral administration, with bioavailability typically greater than 90%.[12][14] Peak plasma concentrations are generally reached within 30 to 90 minutes.[12]

Distribution

These compounds are highly lipophilic, which facilitates rapid distribution into the central nervous system, crossing the blood-brain barrier.[7] They are extensively bound to plasma proteins, with Diazepam exhibiting approximately 98-99% protein binding.[7][14]

Metabolism

Metabolism occurs primarily in the liver via the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2C19.[14] The two major metabolic pathways for Diazepam are:

-

N-demethylation: Removal of the methyl group at the N1 position to form the long-acting active metabolite, nordiazepam.

-

C3-hydroxylation: Addition of a hydroxyl group at the C3 position to form another active metabolite, temazepam. Nordiazepam is subsequently hydroxylated to form oxazepam, which is also pharmacologically active.[12]

Caption: Primary metabolic pathway of Diazepam.

Excretion

The inactive glucuronide conjugates are water-soluble and are primarily excreted by the kidneys.[15] Diazepam has a long elimination half-life (20-100 hours), which is further extended by its primary active metabolite, desmethyldiazepam (nordiazepam).[14][15]

| Parameter | Value (for Diazepam) | Source(s) |

| Bioavailability (Oral) | >90% | [12][14] |

| Time to Peak Plasma | 0.5 - 1.5 hours | [12] |

| Plasma Protein Binding | ~98% | [7][14] |

| Metabolism | Hepatic (CYP3A4, CYP2C19) | [14] |

| Elimination Half-life | 20 - 100 hours (Parent + Active Metabolite) | [14][15] |

In Vitro & In Vivo Assessment: Methodologies

A robust pharmacological characterization relies on a combination of in vitro and in vivo experimental models.

In Vitro Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

Objective: To quantify the displacement of a known radioligand (e.g., [3H]flumazenil) from GABA-A receptors by a test compound.

Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) in a chilled buffer solution. Centrifuge the homogenate to pellet the cell membranes and wash repeatedly to remove endogenous GABA.

-

Assay Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of [3H]flumazenil, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Protocol: Rotarod Test for Sedation/Motor Impairment

This protocol assesses the sedative and motor-impairing effects of a compound in rodents.[16]

Objective: To measure the effect of a test compound on motor coordination and balance.

Methodology:

-

Animal Acclimation: Acclimate mice or rats to the laboratory environment.

-

Training: Train the animals to remain on a rotating rod (rotarod) at a fixed speed (e.g., 20 RPM) for a predetermined duration (e.g., 300 seconds). Animals that consistently fail to meet this criterion are excluded.[16]

-

Dosing: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Testing: At specified time points after dosing (e.g., 30, 60, 120 minutes), place the animal back on the accelerating rotarod.

-

Data Collection: Record the latency to fall from the rod. A decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects on motor performance.

Therapeutic Applications & Clinical Profile

The unique pharmacological profile of 7-chloro-1-methyl-5-phenyl compounds makes them effective for a range of conditions.[15]

-

Anxiety Disorders: Used for the management of generalized anxiety disorder, panic attacks, and acute stress.[4][17]

-

Seizure Disorders: Intravenous Diazepam is a first-line treatment for status epilepticus.[15]

-

Muscle Spasms: Effective as a centrally-acting skeletal muscle relaxant.[4]

-

Insomnia: Used for the short-term treatment of sleep disturbances.[14]

-

Alcohol Withdrawal: Manages the symptoms of acute alcohol withdrawal syndrome.[14]

Despite their efficacy, long-term use is associated with the development of tolerance, physical dependence, and a withdrawal syndrome upon discontinuation.[4] Side effects are primarily extensions of their CNS depressant action and include drowsiness, ataxia, and cognitive impairment.[10]

Conclusion & Future Directions

The this compound1,4-benzodiazepine scaffold represents a cornerstone of CNS pharmacotherapy. Its mechanism as a positive allosteric modulator of the GABA-A receptor is well-established, and decades of research have provided a clear understanding of its structure-activity relationships and pharmacokinetic profile. The primary challenge remains the dissociation of desired therapeutic effects (e.g., anxiolysis) from undesirable side effects (e.g., sedation and dependence). Future research is focused on developing compounds with greater GABA-A receptor subtype selectivity (e.g., targeting α2/α3-containing receptors for anxiolysis while sparing α1-containing receptors to reduce sedation), which may offer improved therapeutic profiles with fewer adverse effects.

References

-

Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

-

Dr. Oracle. (2025). What is the mechanism of action and therapeutic effect of benzodiazepines? Retrieved from [Link]

-

Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved from [Link]

-

Ghods, A., & Amudipe, O. (2024). Benzodiazepines. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Lippincott NursingCenter. (2022). Benzodiazepines – How Do They Work? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of diazepam. [Image]. Retrieved from [Link]

-

Khan, I., et al. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Retrieved from [Link]

-

eGPAT. (2017). Structural activity relationships of benzodiazepines. Retrieved from [Link]

-

Catalani, V., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 14(11), 1148. Retrieved from [Link]

-

Rogers, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 888888. Retrieved from [Link]

-

Academic Journals. (n.d.). Study of active site and SAR of some benzodiazepines. Retrieved from [Link]

-

Slideshare. (n.d.). Benzodiazepines; Diazepam. Retrieved from [Link]

-

Slideshare. (n.d.). Benzodiazopines SAR by dr. khalid hussain. Retrieved from [Link]

-

Scribd. (n.d.). New Synthesis of Diazepam. Retrieved from [Link]

-

Rieder, J., & Rentsch, G. (1968). [Metabolism and pharmacokinetics of the new psychoactive drug 7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine (Ro 5-4556) in man]. Arzneimittelforschung, 18(12), 1545-56. Retrieved from [Link]

-

Herdon, H. J., et al. (2001). Comparison of lorazepam occupancy of rat brain gamma-aminobutyric acid(A) receptors measured using in vivo [3H]flumazenil binding and [11C]flumazenil micro-positron emission tomography. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1143-51. Retrieved from [Link]

-

PubMed. (n.d.). The synthesis and pharmacology of a novel benzodiazepine derivative, 1-(beta-methylsulfonylethyl)-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-622). Retrieved from [Link]

-

Salgueiro, V. C., et al. (1998). Pharmacological studies on synthetic flavonoids: comparison with diazepam. Pharmacology Biochemistry and Behavior, 59(2), 357-64. Retrieved from [Link]

-

Ueki, S., et al. (1975). [Effects of l-methyl-5-(O-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-One (ID-540) on operant behavior in rats]. Nihon Yakurigaku Zasshi, 71(5), 447-60. Retrieved from [Link]

-

Frasso, J. J. (1963). [THE USE OF 7-CHLORO-1,3 DIHYDRO-1-METHYL-5-PHENYL-2H-1,4-BENZODIAZEPAM-2-ONE IN ORTHOPEDICS AND TRAUMATOLOGY. PRELIMINARY COMMUNICATION]. Semana medica, 123, 1473-5. Retrieved from [Link]

-

Tanaka, M., et al. (1978). The effects of a new benzodiazepine derivative, ID-540, on the averaged photopalpebral reflex in man. Psychopharmacology, 58(3), 217-22. Retrieved from [Link]

-

ResearchGate. (n.d.). Clobazam (this compound1,5-benzodiazepine-2,4-dione). [Image]. Retrieved from [Link]

-

Musso, G., et al. (2021). Development of non-sedating benzodiazepines with in vivo antischistosomal activity. Science Translational Medicine, 13(614), eabf0393. Retrieved from [Link]

-

PubMed. (n.d.). Toxicological and Pharmacological Investigations of Pinazepam (7-chloro-1-propargyl-5-phenyl-3H-1,4-benzodiazepin-2-one): A New Psychotherapeutic Agent. Retrieved from [Link]

-

ResearchGate. (2025). Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved from [Link]

-

Moehler, H., & Richards, J. G. (1981). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. Nature, 294(5843), 763-5. Retrieved from [Link]

-

Pelzer, H. (1969). [Pharmacokinetics and metabolism of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepine-2-one and its hemisuccinate in human]. Arzneimittelforschung, 19(10), 1652-6. Retrieved from [Link]

-

International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]

-

de Oliveira, G. L., et al. (2024). Diazepam nanocapsules as an alternative for sleep induction: Development study and toxicity assessment. Food and Chemical Toxicology, 192, 114962. Retrieved from [Link]

-

PubChem. (n.d.). This compound3H-1,4-benzodiazepin-2-one;7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one. Retrieved from [Link]

-

Saria, A. (2018). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 9(10), 2359-2365. Retrieved from [Link]

-

E-learning. (n.d.). DIAZEPAM. Retrieved from [Link]

-

Pharos. (n.d.). 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

-

Gracia-García, P., et al. (2021). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. Toxics, 9(2), 33. Retrieved from [Link]

-

Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

-

PubChem. (n.d.). This compound3H-1,4-benzodiazepin-2-one;ethanol. Retrieved from [Link]

-

Sadée, W., et al. (1973). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 3(10), 637-48. Retrieved from [Link]

Sources

- 1. Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzodiazepines; Diazepam | PPTX [slideshare.net]

- 3. elearning.unito.it [elearning.unito.it]

- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 5. academicjournals.org [academicjournals.org]

- 6. benzoinfo.com [benzoinfo.com]

- 7. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. chemisgroup.us [chemisgroup.us]

- 10. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 11. egpat.com [egpat.com]

- 12. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzodiazopines SAR by dr. khalid hussain | PPT [slideshare.net]

- 14. droracle.ai [droracle.ai]

- 15. Diazepam - Wikipedia [en.wikipedia.org]

- 16. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alprazolam - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Metabolism of Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of Diazepam. Diazepam, a long-acting benzodiazepine, is widely prescribed for conditions such as anxiety, insomnia, seizures, and muscle spasms.[1][2][3] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

Introduction: The Significance of Diazepam Metabolism

Diazepam is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into several pharmacologically active metabolites.[1][4][5] The primary metabolic pathways are N-demethylation and C3-hydroxylation.[6] These processes are predominantly catalyzed by CYP2C19 and CYP3A4 enzymes.[1][2][5][7] The interplay between these enzymes and their genetic polymorphisms contributes to the marked inter-individual variability observed in diazepam clearance.[2][6][8]

The major active metabolites formed are:

-

Nordiazepam (Desmethyldiazepam): Formed via N-demethylation by both CYP2C19 and CYP3A4.[1][2][5] This is a major metabolite found in plasma at concentrations comparable to the parent drug.[2][8]

-

Oxazepam: A downstream metabolite formed from the hydroxylation of nordiazepam by CYP3A4 or demethylation of temazepam by CYP2C19 and CYP3A4.[1][4][5][9] Oxazepam serves as a central convergence point in the metabolic cascade before being eliminated via glucuronidation.[1][3][4]

Given this complex metabolic profile, in vitro studies are indispensable for characterizing the enzymes involved, determining metabolic stability, and identifying potential metabolic liabilities early in the drug development process. Human liver microsomes (HLMs) serve as a gold-standard in vitro tool for these investigations as they are an enriched source of major drug-metabolizing enzymes like CYPs.[10][11][12][13]

Experimental Design: A Rationale-Driven Approach

A robust in vitro metabolism study design is paramount for generating reliable and translatable data. This section outlines the critical components and the scientific reasoning behind their selection.

HLMs are vesicles of the endoplasmic reticulum isolated from liver tissue and contain a high concentration of Phase I enzymes, particularly CYPs.[10][11][13]

-

Why HLMs? They are a cost-effective, readily available, and well-characterized system for studying CYP-mediated metabolism.[10] Their use in high-throughput screening formats makes them ideal for early-stage drug discovery.[10][12] Pooled donor microsomes are often used to represent an "average" metabolic capacity of the human population.[13]

CYP enzymes require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor to provide the reducing equivalents for their catalytic cycle.[14][15]

-

Why a Regenerating System? Direct addition of NADPH can be limiting as it is consumed during the reaction and may have poor permeability across the microsomal membrane.[16][17] An NADPH-regenerating system (NRS), typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), ensures a sustained and saturating supply of NADPH throughout the incubation period, providing more reliable kinetic data.[17][18]

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the definitive analytical technique for quantifying diazepam and its metabolites.

-

Why LC-MS/MS? This method offers unparalleled sensitivity and selectivity, allowing for the accurate measurement of low-concentration metabolites in a complex biological matrix.[19][20] The use of Multiple Reaction Monitoring (MRM) allows for specific detection and quantification of the parent drug and its metabolites simultaneously.[19]

Detailed Experimental Protocol: Metabolic Stability of Diazepam in HLMs

This protocol provides a step-by-step workflow for determining the rate of disappearance of Diazepam when incubated with HLMs.

3.1. Materials and Reagents

-

Diazepam

-

Pooled Human Liver Microsomes (HLMs)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (Solution A: NADP+, G6P; Solution B: G6PDH)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) (e.g., Voriconazole or another suitable compound not metabolized by the same enzymes)[19]

-

Water, HPLC-grade

-

Methanol, HPLC-grade

3.2. Incubation Procedure

-

Preparation: Thaw HLMs and NADPH regenerating system components on ice. Prepare a stock solution of Diazepam in a minimal amount of organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.2%).[10]

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the following on ice:

-

Pre-incubation: Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.[18][21]

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13][18]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18]

-

Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[21] The ACN precipitates the microsomal proteins, halting enzymatic activity.

-

Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated protein.[13][18][21]

-

Sample Collection: Carefully transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.[13][18]

3.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column (e.g., 150 x 3.0 mm, 3 µm) with an isocratic or gradient mobile phase, such as methanol and 10 mM ammonium acetate in water, to separate Diazepam from its metabolites and the internal standard.[19]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[19] Monitor the specific parent-to-product ion transitions (MRM) for Diazepam (e.g., m/z 285.2 → 193.1) and its expected metabolites.[19]

Data Analysis and Interpretation

The primary outputs of this experiment are the metabolic stability of Diazepam and the identification of its major metabolites.

4.1. Metabolic Stability

Plot the natural logarithm of the percentage of Diazepam remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).

From this, key parameters can be calculated:

-

In Vitro Half-Life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

These values are critical for predicting the hepatic extraction ratio and subsequent in vivo pharmacokinetic parameters.[10]

Table 1: Hypothetical Metabolic Stability Data for Diazepam in HLMs

| Time (min) | Diazepam Remaining (%) | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 20 | 3.00 |

| 60 | 10 | 2.30 |

4.2. Metabolite Identification

By monitoring the specific MRM transitions for nordiazepam, temazepam, and oxazepam, their formation over time can be tracked. This provides a qualitative and semi-quantitative profile of the primary metabolic pathways. The relative amounts of nordiazepam and temazepam can indicate the predominant roles of CYP2C19 and CYP3A4, respectively.[22]

Visualizing the Process

Diagrams are essential for conceptualizing complex biological and experimental systems.

Caption: Experimental workflow for in vitro metabolism of Diazepam.

Caption: Primary metabolic pathways of Diazepam.

Conclusion: Bridging In Vitro Data to In Vivo Predictions

The study of Diazepam's in vitro metabolism provides foundational knowledge for drug development. The data generated from these HLM assays—specifically metabolic stability (CLint) and the identification of major metabolites and the enzymes responsible for their formation—are crucial inputs for pharmacokinetic modeling. This allows for the prediction of human clearance, potential for drug-drug interactions (e.g., with inhibitors of CYP2C19 or CYP3A4), and the influence of genetic polymorphisms, ultimately guiding safer and more effective clinical use.[2][3] The methodologies described herein represent a robust, validated system for obtaining this critical information.

References

-

ClinPGx. diazepam . [Link]

-

Ochs HR, Greenblatt DJ, Verburg-Ochs B. Metabolism of diazepam and related benzodiazepines by human liver microsomes . PubMed. [Link]

-

Pratt VM, Scott SA, Pirmohamed M, et al. Diazepam Therapy and CYP2C19 Genotype . National Center for Biotechnology Information. [Link]

-

Sandker JJ, van der Graaff M, Slooff MJ, Meijer DK, Groothuis GM. In vitro drug metabolism and pharmacokinetics of diazepam in cynomolgus monkey hepatocytes during culture for six days . PubMed. [Link]

-

Eugenomic. Diazepam . Eugenomic. [Link]

-

Yasumori T, Nagata K, Yang SK, Chen LS, Murayama N, Yamazoe Y, Kato R. Diazepam metabolism by rat and human liver in vitro: inhibition by mephenytoin . Taylor & Francis Online. [Link]

-

Chenery RJ, Ayrton A, Oldham HG, et al. Comparative drug metabolism of diazepam in hepatocytes isolated from man, rat, monkey and dog . PubMed. [Link]

-

Moore, C. Understanding the Toxicology of Diazepam . MedCentral. [Link]

-

Al-Samarraie, M.S.; Al-Jubari, F.F.; Felix, J.S.; Obeng-Kusi, M.; Vinks, A.A.; Alloway, R.R.; Girnita, A.; Christians, U.; Mizuno, T. Clinical Impact of the CYP2C19 Gene on Diazepam for the Management of Alcohol Withdrawal Syndrome . MDPI. [Link]

-

Jannetto, P. J., & Langman, L. J. Urinary Diazepam Metabolite Distribution in a Chronic Pain Population . Oxford Academic. [Link]

-

Pratt VM, Scott SA. Diazepam Therapy and CYP2C19 Genotype . National Center for Biotechnology Information. [Link]

-

Tang, C. In Vitro and In Vivo Kinetic Modeling of Diazepam Metabolism . ProQuest. [Link]

-

Narimatsu S, Masubuchi Y, Hosokawa S, et al. Human liver microsomal diazepam metabolism using cDNA-expressed cytochrome P450s: role of CYP2B6, 2C19 and the 3A subfamily . PubMed. [Link]

-

Mayo Clinic Laboratories. Benzodiazepines - Drug Testing . Mayo Clinic Laboratories. [Link]

-

Cantelli-Forti G, Hrelia P, Paolini M, Bronzetti G, Biagi GL. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies . PubMed. [Link]

-

Kim, H., Lee, S., Chae, J. et al. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study . National Institutes of Health. [Link]

-

Lu, Y., Nelson, S. D., Slattery, J. T. CYP3A4 activity and diazepam metabolism. A. Expression of CYP3A4 and... . ResearchGate. [Link]

-

Cayuga Health. Diazepam and Metabolites, Serum . Cayuga Health Test Catalog. [Link]

-

Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. In Vitro Drug Metabolism Studies Using Human Liver Microsomes . ResearchGate. [Link]

-

Avois, L., & Staub, C. Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism . LCGC International. [Link]

-

Hsieh, Y.-L., & Lin, C.-C. Application of In Vitro Metabolism Activation in High-Throughput Screening . National Institutes of Health. [Link]

-

Wisconsin Department of Justice. Diazepam, Nordiazepam, Oxazepam and Temazepam Monograph . Unit Manual Template. [Link]

-

El-Mejdi, K., & Ghandour, M. A. Analytical Methods Used for the Detection and Quantification of Benzodiazepines . National Institutes of Health. [Link]

-

Mazur, C. S., Kenneke, J. F., Goldsmith, M. R., & Brown, D. J. Contrasting Influence of NADPH and a NADPH-Regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes . ResearchGate. [Link]

-

Semantic Scholar. Simultaneous analysis of diazepam and its metabolites in rat plasma and brain tissue by HPLC-UV and SPE . Semantic Scholar. [Link]

-

Obach, R. S. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes . Springer. [Link]

-

Andersson T, Miners JO, Veronese ME, Birkett DJ. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms . National Center for Biotechnology Information. [Link]

-

Andersson, T., Miners, J. O., Veronese, M. E., & Birkett, D. J. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms . PubMed. [Link]

-

Turcu, R. M., Hancu, G., & Casoni, D. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method . MDPI. [Link]

-

Shah, P., & Sharma, M. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) . Frontiers. [Link]

-

Zhang, T., Chi, Y., Liang, Y., et al. Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes . MDPI. [Link]

-

Miners, J. O., Rowland, A., & Mackenzie, P. I. In Vitro Drug Metabolism Using Liver Microsomes . PubMed. [Link]

-

Zhang, R., & Li, L. NADP+/NADPH in Metabolism and its Relation to Cardiovascular Pathologies . ResearchGate. [Link]

-

Ackermann C, Rane A. Dizepam metabolism in human foetal and adult liver . PubMed. [Link]

-

Lee, C.-F., & Lee, J. Y. The multi-faceted role of NADPH in regulating inflammation in activated myeloid cells . National Institutes of Health. [Link]

-

BioIVT. Human and Animal Liver Microsome Thawing and Incubation Protocol . BioIVT. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. eugenomic.com [eugenomic.com]

- 4. medcentral.com [medcentral.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. In vitro drug metabolism and pharmacokinetics of diazepam in cynomolgus monkey hepatocytes during culture for six days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oyc.co.jp [oyc.co.jp]

- 14. researchgate.net [researchgate.net]

- 15. The multi-faceted role of NADPH in regulating inflammation in activated myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes [mdpi.com]

- 19. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of the 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e]diazepin-2-one Core

An In-depth Technical Guide to the Structure-Activity Relationship of the 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one Core

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 1,4-benzodiazepine scaffold, particularly the core structure of diazepam (this compound1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one), represents one of the most significant privileged structures in medicinal chemistry. Its derivatives are renowned for their wide spectrum of pharmacological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for this core, synthesizing decades of research into a coherent framework. We will dissect the pharmacophore, explain the causal relationships behind experimental design, detail protocols for analog evaluation, and present SAR data to guide the rational design of novel therapeutics.

Introduction: The 1,4-Benzodiazepine Privileged Scaffold

First discovered by Leo Sternbach in the 1950s, the 1,4-benzodiazepine class of compounds quickly revolutionized the treatment of anxiety and related neurological disorders.[5] The parent compound, diazepam, exemplifies the core structure: a fusion of a benzene ring (Ring A) and a seven-membered diazepine ring (Ring B), with a phenyl substituent at position 5 (Ring C).

These molecules exert their primary effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) binding site.[6] This site is located at the interface between the α and γ subunits of the receptor complex.[2][7] Upon binding, benzodiazepines lock the receptor in a conformation that increases the affinity of the primary neurotransmitter, GABA.[7] This potentiation enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a generalized inhibitory effect on the central nervous system.[1][3] Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for developing next-generation modulators with improved efficacy and side-effect profiles.

The Pharmacophore: Dissecting the Core Structure

The biological activity of the 7-chloro-1-methyl-5-phenyl- scaffold is highly dependent on the specific arrangement and nature of its substituents. We can break down the molecule into key regions to understand its SAR.

Caption: Key positions for SAR modulation on the 1,4-benzodiazepine scaffold.

Methodology for SAR Exploration: A Validated Workflow

A systematic approach is required to effectively probe the SAR of the benzodiazepine core. The causality behind this experimental cascade is to move from high-throughput, less complex assays to more physiologically relevant but lower-throughput models, ensuring that resources are focused on the most promising compounds.

General Synthetic Strategy

The synthesis of diazepam and its analogs often begins with a substituted 2-aminobenzophenone.[8][9] A common route involves the acylation of the amino group with an amino acid derivative (like glycine), followed by a cyclization step to form the seven-membered diazepine ring.[8][10] Modifications at the key positions can be introduced by selecting appropriately substituted starting materials or by performing subsequent reactions on the benzodiazepine core.

Biological Evaluation Cascade

A tiered approach to biological evaluation ensures both efficiency and comprehensive characterization of novel analogs.

Caption: Tiered experimental workflow for systematic SAR evaluation.

Detailed Protocol: Radioligand Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of test compounds for the BZD site on the GABA-A receptor.

-

Preparation of Membranes: Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, add in sequence:

-

Assay buffer.

-

A fixed concentration of a radioligand, typically [³H]-Flunitrazepam (a high-affinity BZD site ligand), at a concentration near its Kd value (e.g., 1 nM).

-

A range of concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

For determining non-specific binding, a high concentration of a non-radiolabeled BZD like Diazepam (e.g., 10 µM) is used in separate wells.

-

-

Incubation: Incubate the plates at 0-4°C for 60-90 minutes to reach equilibrium. The cold temperature minimizes degradation of receptors and ligands.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Systematic Structure-Activity Relationship Analysis

The following sections detail the impact of substitutions at each key position of the benzodiazepine core.

Position 7 (Ring A)

This is a critical position for determining the potency of the compound.[11]

-

Requirement: An electron-withdrawing group at position 7 is essential for high anxiolytic activity.[3][12] The order of potency for substituents is generally NO₂ > Br > CF₃ > Cl.[13]

-

Rationale: The electronegative group is believed to interact with a histidine residue (α1His101) in the BZD binding pocket, which acts as a proton donor, facilitating a crucial binding interaction.[13][14]

-

Modifications: Moving the substituent to positions 6, 8, or 9, or replacing it with an electron-donating group (e.g., -OH, -OCH₃), dramatically decreases or abolishes activity.[3][12]

Position 1 (Amide Nitrogen)

Substitution at this position primarily influences the pharmacokinetic properties and can also modulate potency.

-

Requirement: A small alkyl group, such as the methyl group in diazepam, is optimal for activity.[11][15] Compounds without a substituent at N1 (e.g., Nordazepam, Oxazepam) are often active but may serve as metabolic precursors to other active forms.[11]

-

Modifications: Larger alkyl groups tend to decrease activity.[16] The presence of a small substituent prevents steric hindrance and maintains the optimal conformation for receptor binding.

Position 5 (Ring C)

The aromatic ring at this position is a key feature for binding affinity.

-